N-benzyl-N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetamide
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Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
N-benzyl: The benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom.
Indole moiety: The indole ring (2,3-dihydro-1H-indol-1-yl) is embedded within the structure.
Quinoxaline ring: The quinoxaline ring (3,4-dihydroquinoxalin-2-yl) adds another layer of complexity.
Acetamide group: The acetamide functional group (-CONH₂) completes the compound.
Preparation Methods
Synthetic Routes:
Fischer Indole Synthesis: One approach involves constructing the indole moiety.
Quinoxaline Synthesis: The quinoxaline ring can be synthesized using various methods, such as condensation reactions between 1,2-diamines and α-diketones.
Industrial Production:
Industrial-scale production methods may involve multistep syntheses, purification, and optimization to achieve high yields.
Chemical Reactions Analysis
Oxidation/Reduction: Depending on the functional groups, N-benzyl-N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetamide can undergo oxidation or reduction reactions.
Substitution: The benzyl group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired modifications.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Antibacterial Activity: Some indole derivatives exhibit antibacterial properties.
Antioxidant Properties: Although not directly studied for this compound, indole derivatives often possess antioxidant potential.
Plant Hormone Analogs: Indole-3-acetic acid, a natural plant hormone, is structurally related to indole derivatives.
Mechanism of Action
Targets: Investigate which cellular components (enzymes, receptors, etc.) interact with this compound.
Pathways: Explore the signaling pathways affected by N-benzyl-N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetamide.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related indole derivatives, such as indole-3-acetic acid and other quinoxalines.
Properties
Molecular Formula |
C27H24N4O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-benzyl-N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C27H24N4O3/c1-19(32)30(17-20-9-3-2-4-10-20)26-27(34)31(24-14-8-6-12-22(24)28-26)18-25(33)29-16-15-21-11-5-7-13-23(21)29/h2-14H,15-18H2,1H3 |
InChI Key |
LNFDGGKLKRDTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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